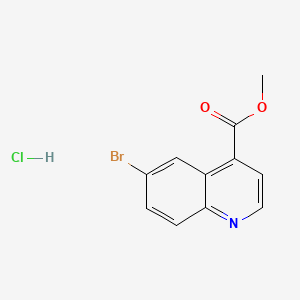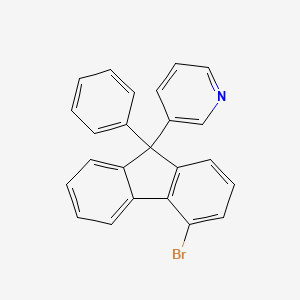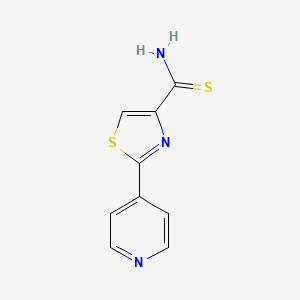
1,2,2-Tris(tert-butylperoxy)ethenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2-Tris(tert-butylperoxy)ethenylsilane is an organosilicon compound with the molecular formula C14H30O6Si and a molecular weight of 322.47 g/mol . This compound is characterized by the presence of three tert-butylperoxy groups attached to an ethenylsilane core. It is a colorless liquid with a density of 0.9576 g/cm³ and a boiling point of 78°C at 1 Torr . The compound is known for its use as a reagent in organic synthesis and as a polymerization initiator due to its peroxide groups.
準備方法
Synthetic Routes and Reaction Conditions
1,2,2-Tris(tert-butylperoxy)ethenylsilane can be synthesized through the reaction of vinyltrichlorosilane with tert-butyl hydroperoxide in the presence of a base . The reaction typically involves the following steps:
Preparation of Vinyltrichlorosilane: Vinyltrichlorosilane is prepared by the reaction of trichlorosilane with acetylene.
Reaction with tert-Butyl Hydroperoxide: Vinyltrichlorosilane is then reacted with tert-butyl hydroperoxide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 0-5°C to prevent decomposition of the peroxide groups.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature and pressure to prevent any hazardous decomposition of the peroxide groups.
化学反応の分析
Types of Reactions
1,2,2-Tris(tert-butylperoxy)ethenylsilane undergoes various types of chemical reactions, including:
Oxidation: The peroxide groups in the compound can undergo oxidation reactions, leading to the formation of tert-butyl alcohol and other oxidation products.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Substitution reactions can be carried out using halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Major products include tert-butyl alcohol and silane derivatives.
Reduction: Reduced silane compounds.
Substitution: Various organosilicon compounds depending on the substituent used.
科学的研究の応用
1,2,2-Tris(tert-butylperoxy)ethenylsilane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the study of biological systems where peroxide groups are involved in oxidative stress and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to release active oxygen species.
Industry: Used as a polymerization initiator in the production of polymers and as a coupling agent in the modification of surfaces and materials
作用機序
The mechanism of action of 1,2,2-Tris(tert-butylperoxy)ethenylsilane involves the decomposition of the peroxide groups to generate free radicals. These free radicals can initiate polymerization reactions or participate in oxidation-reduction processes. The molecular targets include unsaturated bonds in organic molecules and polymer chains. The pathways involved include radical chain reactions and oxidative stress pathways .
類似化合物との比較
Similar Compounds
Vinyltris(tert-butylperoxy)silane: Similar in structure but with different substituents on the silicon atom.
Tert-butylperoxy-2-ethylhexyl carbonate: Another peroxide compound used as a polymerization initiator.
Uniqueness
1,2,2-Tris(tert-butylperoxy)ethenylsilane is unique due to its combination of peroxide groups and an ethenylsilane core, which provides both oxidative and polymerization initiation properties. This dual functionality makes it a versatile compound in various applications, from organic synthesis to industrial polymer production .
特性
分子式 |
C14H30O6Si |
|---|---|
分子量 |
322.47 g/mol |
IUPAC名 |
1,2,2-tris(tert-butylperoxy)ethenylsilane |
InChI |
InChI=1S/C14H30O6Si/c1-12(2,3)18-15-10(16-19-13(4,5)6)11(21)17-20-14(7,8)9/h1-9,21H3 |
InChIキー |
NGHUVDUUMVXKTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OOC(=C(OOC(C)(C)C)[SiH3])OOC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)



![Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate](/img/structure/B13930816.png)

![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)
![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)
![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)
